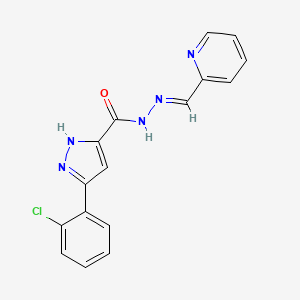![molecular formula C18H15ClN4O4 B11670840 (4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11670840.png)
(4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:
Starting Materials: 4-chlorobenzaldehyde, 4-(dimethylamino)-3-nitrobenzaldehyde, and hydrazine derivatives.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The starting materials are mixed and heated under reflux conditions for several hours to form the desired pyrazolidine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for better control and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolidine derivatives.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, pyrazolidine derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)phenyl]methylidene}pyrazolidine-3,5-dione
- (4Z)-1-(4-Chlorophenyl)-4-{[4-nitrophenyl]methylidene}pyrazolidine-3,5-dione
Uniqueness
The presence of both the dimethylamino and nitro groups in the compound provides unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other pyrazolidine derivatives.
Propriétés
Formule moléculaire |
C18H15ClN4O4 |
|---|---|
Poids moléculaire |
386.8 g/mol |
Nom IUPAC |
(4Z)-1-(4-chlorophenyl)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H15ClN4O4/c1-21(2)15-8-3-11(10-16(15)23(26)27)9-14-17(24)20-22(18(14)25)13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,24)/b14-9- |
Clé InChI |
UMQPKRNOZUUTGA-ZROIWOOFSA-N |
SMILES isomérique |
CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzimidazol-1-yl)-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11670759.png)
![N'-{(3E)-5-bromo-1-[(dipropylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(3,4-dimethoxyphenyl)acetohydrazide](/img/structure/B11670771.png)
![4-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11670777.png)
![(5E)-5-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11670786.png)
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-4-(morpholin-4-ylmethyl)benzohydrazide](/img/structure/B11670797.png)
![N-({N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(3-chlorophenyl)benzenesulfonamide](/img/structure/B11670802.png)
![N-(3,4-dimethylphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]acetamide](/img/structure/B11670808.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11670816.png)
![methyl 4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11670828.png)
![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11670832.png)
![2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole](/img/structure/B11670833.png)

![3-chloro-5-(4-methoxyphenyl)-N-(3-nitro-5-phenoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11670853.png)
![3-chloro-5-(4-fluorophenyl)-N-(furan-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11670854.png)
